molecular formula C11H11N5O2 B4658067 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B4658067
M. Wt: 245.24 g/mol
InChI Key: MRIWOBHLJOWMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as MPTP, is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been found to have potential applications in a range of fields, including medicine, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to inhibit the activity of several kinases, including PI3K, Akt, and mTOR, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has also been found to have immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its high potency and specificity. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying these pathways in vitro. However, one of the limitations of using 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential toxicity. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of research is the development of new synthetic methods for producing 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives. Another area of research is the identification of new targets and pathways that are affected by 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, which may lead to the development of new treatments for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its potential toxicity, which may help to optimize its use in lab experiments and clinical applications.

Scientific Research Applications

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have potential applications in a range of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-tumor effects in animal models. In addition, 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

11-(2-methoxyethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-18-5-4-15-3-2-9-8(10(15)17)6-12-11-13-7-14-16(9)11/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIWOBHLJOWMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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